molecular formula C8H6BrF2NO B13617311 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2792201-62-6

8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13617311
CAS No.: 2792201-62-6
M. Wt: 250.04 g/mol
InChI Key: AABUEZPVXCONQN-UHFFFAOYSA-N
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Description

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H6BrF2NO2. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with difluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from -78°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the difluoro substitution.

    6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a single fluorine atom and a different substitution pattern.

    8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains methyl groups instead of fluorine atoms.

Uniqueness

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

CAS No.

2792201-62-6

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

8-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine

InChI

InChI=1S/C8H6BrF2NO/c9-5-2-1-3-6-7(5)13-8(10,11)4-12-6/h1-3,12H,4H2

InChI Key

AABUEZPVXCONQN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2Br)(F)F

Origin of Product

United States

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